Tert-butyl (r)-2-piperidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

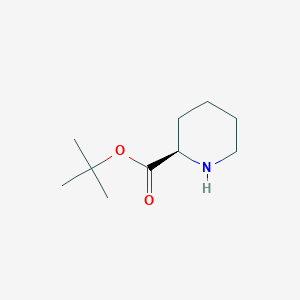

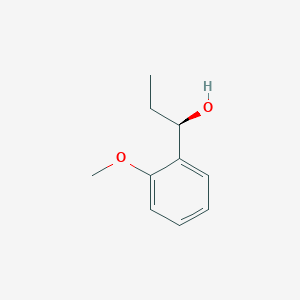

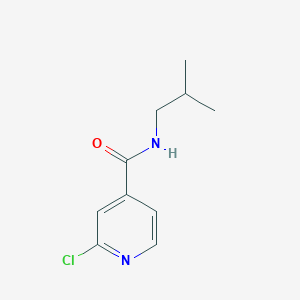

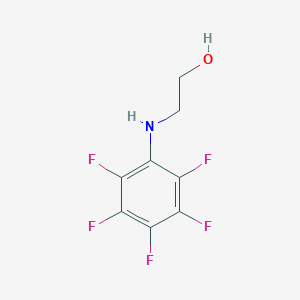

Tert-butyl (r)-2-piperidinecarboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group protected by a tert-butyl group. This structural motif is common in various biologically active compounds and intermediates used in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of tert-butyl (r)-2-piperidinecarboxylate derivatives has been explored in several studies. For instance, asymmetric syntheses of related compounds such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid have been achieved starting from L-aspartic acid beta-tert-butyl ester, involving steps like tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, with an overall yield of 38% . Another study reported the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, which were characterized by various spectroscopic methods and confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of tert-butyl (r)-2-piperidinecarboxylate derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture with specific intermolecular interactions . Another derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, crystallizes in the triclinic space group and exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

The tert-butyl (r)-2-piperidinecarboxylate moiety is involved in various chemical reactions. For instance, it serves as an intermediate in the synthesis of nociceptin antagonists, where key steps include diastereoselective reduction and isomerization under basic conditions . Additionally, it is used in the synthesis of biologically active compounds like crizotinib, where it undergoes reactions such as boronation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (r)-2-piperidinecarboxylate derivatives are often studied using spectroscopic methods and computational analyses. For example, the vibrational analysis and Hirshfeld surface analysis provide insights into the intermolecular interactions and crystal packing of these compounds . Density functional theory (DFT) calculations are used to predict and compare molecular structures and properties, such as molecular electrostatic potential and frontier molecular orbitals .

Relevant Case Studies

Several case studies highlight the importance of tert-butyl (r)-2-piperidinecarboxylate derivatives in medicinal chemistry. For example, the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is relevant for understanding the molecular structure and potential applications in drug design . Schiff base compounds derived from tert-butyl (r)-2-piperidinecarboxylate have been synthesized and characterized, providing valuable information on their thermal stability and potential for forming intramolecular hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

1. NMR Studies of Macromolecular Complexes

- Application Summary : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes. This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .

- Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances that likely result because of the shorter linkage between the tert-butyl and the tagged cysteine .

2. Biopharmaceutical Formulations

- Application Summary : Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application : The interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol are investigated .

- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

3. Synthesis of 2-tert-butyl-4-methylphenol

- Application Summary : The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .

4. Chemical Transformations

- Application Summary : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .

- Methods of Application : The specific methods of application are not specified in the source .

- Results : The specific results are not specified in the source .

5. Biosynthetic and Biodegradation Pathways

- Application Summary : The tert-butyl group has implications in biosynthetic and biodegradation pathways .

- Methods of Application : The specific methods of application are not specified in the source .

- Results : The specific results are not specified in the source .

6. Biocatalytic Processes

- Application Summary : The tert-butyl group could potentially be applied in biocatalytic processes .

- Methods of Application : The specific methods of application are not specified in the source .

- Results : The specific results are not specified in the source .

7. Electronic Communication Between Redox Units

- Application Summary : The tert-butyl groups have been found to impact the electronic communication between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads .

- Methods of Application : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- Results : The specific results are not specified in the source .

8. Gas Separation Applications

- Application Summary : Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups have been used for Gas Separation Applications .

- Methods of Application : The specific methods of application are not specified in the source .

- Results : The specific results are not specified in the source .

9. Biopharmaceutical Formulations

- Application Summary : Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application : The specific methods of application are not specified in the source .

- Results : The specific results are not specified in the source .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (r)-2-piperidinecarboxylate | |

CAS RN |

140646-13-5 |

Source

|

| Record name | tert-butyl (2R)-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)